molecular formula C9H5BrCl2O B121657 2-Bromo-4,5-dichloro-1-indanone CAS No. 156484-77-4

2-Bromo-4,5-dichloro-1-indanone

Cat. No. B121657
M. Wt: 279.94 g/mol
InChI Key: JLWZNJHDMGNGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4,5-dichloro-1-indanone, also known as DCBI, is a chemical compound widely used in scientific research. It is a potent inhibitor of the enzyme NADPH oxidase, which plays a crucial role in the production of reactive oxygen species (ROS) in cells. DCBI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Mechanism Of Action

2-Bromo-4,5-dichloro-1-indanone exerts its inhibitory effects on NADPH oxidase by binding to the enzyme's active site and preventing the transfer of electrons from NADPH to oxygen, thereby blocking the production of ROS. This inhibition of NADPH oxidase activity has been shown to reduce oxidative stress and inflammation in cells and tissues.

Biochemical And Physiological Effects

2-Bromo-4,5-dichloro-1-indanone has been shown to have several biochemical and physiological effects, including inhibition of ROS production, reduction of cell proliferation, induction of apoptosis, and modulation of immune responses. Moreover, 2-Bromo-4,5-dichloro-1-indanone has been shown to reduce oxidative stress and inflammation in various tissues, including the heart, liver, and lungs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Bromo-4,5-dichloro-1-indanone in lab experiments is its specificity for NADPH oxidase inhibition, which allows for precise targeting of this enzyme without affecting other cellular processes. Moreover, 2-Bromo-4,5-dichloro-1-indanone has been shown to be highly effective in reducing ROS production and inflammation in various cell types. However, 2-Bromo-4,5-dichloro-1-indanone has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.

Future Directions

There are several future directions for research on 2-Bromo-4,5-dichloro-1-indanone, including its potential therapeutic applications in cancer, inflammation, and cardiovascular disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying 2-Bromo-4,5-dichloro-1-indanone's effects on NADPH oxidase activity and ROS production. Additionally, the development of more potent and selective NADPH oxidase inhibitors based on 2-Bromo-4,5-dichloro-1-indanone's structure could lead to the discovery of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 2-Bromo-4,5-dichloro-1-indanone involves the reaction of 2-bromo-4,5-dichloroindan-1-one with phosphorus oxychloride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain 2-Bromo-4,5-dichloro-1-indanone in high yield and purity.

Scientific Research Applications

2-Bromo-4,5-dichloro-1-indanone has been widely used as a research tool to study the role of NADPH oxidase in various cellular processes. It has been shown to inhibit the production of ROS in cancer cells, leading to reduced cell proliferation and increased apoptosis. 2-Bromo-4,5-dichloro-1-indanone has also been studied for its anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in immune cells. Moreover, 2-Bromo-4,5-dichloro-1-indanone has been investigated for its potential cardioprotective effects, as it can reduce oxidative stress and inflammation in the heart.

properties

CAS RN

156484-77-4

Product Name

2-Bromo-4,5-dichloro-1-indanone

Molecular Formula

C9H5BrCl2O

Molecular Weight

279.94 g/mol

IUPAC Name

2-bromo-4,5-dichloro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H5BrCl2O/c10-6-3-5-4(9(6)13)1-2-7(11)8(5)12/h1-2,6H,3H2

InChI Key

JLWZNJHDMGNGBU-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=C1C(=C(C=C2)Cl)Cl)Br

Canonical SMILES

C1C(C(=O)C2=C1C(=C(C=C2)Cl)Cl)Br

synonyms

2-BROMO-4,5-DICHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE

Origin of Product

United States

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